

GDC-0310: A Technical Overview of a Selective Nav1.7 Inhibitor

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Compound of Interest		
Compound Name:	GDC-0310	
Cat. No.:	B11928786	Get Quote

Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed through a collaboration between Genentech and Xenon Pharmaceuticals, **GDC-0310** was investigated for the treatment of pain. Nav1.7 has been a target of significant interest in analgesic drug development due to its critical role in pain signaling pathways, as evidenced by human genetic studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of **GDC-0310**, based on publicly available data.

Discovery and Development History

The development of **GDC-0310** stemmed from a focused effort to identify selective Nav1.7 inhibitors with improved metabolic stability and pharmacokinetic properties suitable for oncedaily dosing. The discovery process began with the optimization of an earlier acyl-sulfonamide lead compound. Through structural modifications aimed at blocking metabolically labile positions, researchers at Genentech and Xenon Pharmaceuticals synthesized **GDC-0310**.[1][2]

Preclinical studies demonstrated the high potency and selectivity of **GDC-0310** for Nav1.7 over other sodium channel subtypes.[3] The compound advanced into a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][4] However, the clinical development of **GDC-0310** was discontinued after the completion of this trial for undisclosed reasons.[5]



Key Development Milestones:

- Preclinical Development: Optimization of a lead compound to improve metabolic stability and selectivity, leading to the identification of GDC-0310.[2]
- Phase 1 Clinical Trial Initiation: A Phase 1, randomized, single and multiple ascending dose, placebo-controlled, double-blind study in healthy volunteers was initiated (NCT02742779).[1]
 [4]
- Discontinuation of Development: Further clinical development was halted after the completion of the Phase 1 trial for non-disclosed reasons.[5]

Mechanism of Action

GDC-0310 is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[4] These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By binding to the Nav1.7 channel, GDC-0310 is thought to stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions and dampening the pain signal. A cryo-electron microscopy (cryo-EM) study revealed that GDC-0310 engages with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel through a unique binding mode, distinct from other classes of Nav1.7 inhibitors.[6]

Quantitative Data In Vitro Potency and Selectivity



Parameter	Value (nM)	Species/Channel	Assay Type
IC50	0.6	Human Nav1.7	Electrophysiology
IC50	3.4	Human Nav1.4	Electrophysiology
IC50	38	Human Nav1.2	Electrophysiology
IC50	198	Human Nav1.6	Electrophysiology
IC50	202	Human Nav1.1	Electrophysiology
IC50	551	Human Nav1.5	Electrophysiology
Ki	1.8	Human Nav1.7	Radioligand Binding Assay
Cellular IC50	16	Human Nav1.7	Cellular Sodium Influx

Table 1: In vitro potency and selectivity of **GDC-0310** against various human Nav channel subtypes. Data sourced from[3][4].

In Vivo Efficacy

Parameter	Value (μM)	Animal Model
EC50	1.1	Inherited Erythromelalgia (IEM) mouse model

Table 2: In vivo efficacy of GDC-0310 in a preclinical pain model. Data sourced from[3].

Preclinical Pharmacokinetics

Species	Dose	Half-life (t1/2)	Route of Administration
Rat	5 mg/kg	5 hours	Intravenous (IV)
Dog	1 mg/kg	46 hours	Intravenous (IV)
Cynomolgus Monkey	2 mg/kg	4.4 hours	Intravenous (IV)



Table 3: Preclinical pharmacokinetic parameters of **GDC-0310** in various species. Data sourced from[4].

Experimental Protocols

While specific, detailed experimental protocols for **GDC-0310** have not been publicly disclosed, the following represent plausible methodologies based on standard practices in the field for the evaluation of Nav1.7 inhibitors.

In Vitro Electrophysiology Assay (Whole-Cell Patch-Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GDC-0310** on human Nav1.7 channels.

Methodology:

- Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).
- Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[7]
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
- Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
- Compound Application: **GDC-0310** is prepared in a vehicle (e.g., DMSO) and diluted in the external solution to a range of concentrations. The compound is perfused over the cells for a sufficient duration to reach steady-state block.



 Data Analysis: The peak inward current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Efficacy in Inherited Erythromelalgia (IEM) Mouse Model

Objective: To assess the in vivo efficacy (EC50) of **GDC-0310** in a genetically validated mouse model of pain.

Methodology:

- Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel that recapitulates the human inherited erythromelalgia phenotype.
- Drug Administration: **GDC-0310** is formulated in an appropriate vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
- Nociceptive Testing: A thermal or mechanical stimulus is applied to the hind paw of the mice.
 The latency to withdrawal or the frequency of paw withdrawal is measured as an indicator of nociception.
- Data Analysis: A dose-response curve is generated by plotting the percentage of antinociceptive effect against the concentration of GDC-0310 in the plasma or brain. The EC50 is calculated from this curve.

In Vitro Metabolism Assay (Hepatic S9 Fraction)

Objective: To evaluate the metabolic stability of GDC-0310.

Methodology:

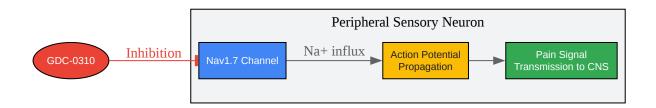
- System: Pooled hepatic S9 fractions from human, rat, dog, and monkey.[8][9]
- Reaction Mixture: **GDC-0310** (at a final concentration of, for example, 1 μ M) is incubated with the S9 fraction in the presence of NADPH-regenerating system cofactors (e.g., glucose-



6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate buffer at 37°C.

- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (GDC-0310).
- Data Analysis: The percentage of **GDC-0310** remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance are calculated from the slope of the natural logarithm of the remaining compound versus time.

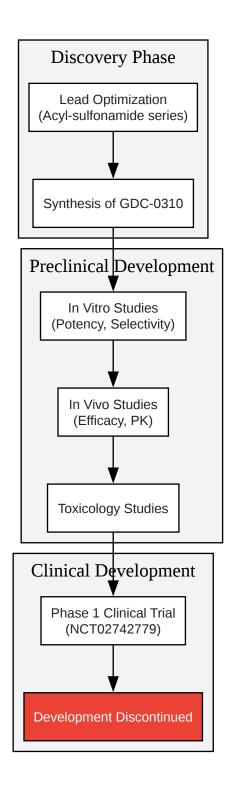
Visualizations



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Caption: Mechanism of action of **GDC-0310** in inhibiting pain signal transmission.





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Caption: The discovery and development workflow of GDC-0310.



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References

- 1. GDC-0310 Drug Targets, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0310 | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes |
 Springer Nature Experiments [experiments.springernature.com]
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